tert-Butyl 4-(5-vinylpyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-vinylpyridin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a vinylpyridine moiety, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-vinylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-vinyl-2-pyridine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-vinylpyridin-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The vinyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used under mild conditions.
Major Products Formed
The major products formed from these reactions include epoxides, diols, piperidine derivatives, and various substituted piperazine compounds .
Scientific Research Applications
tert-Butyl 4-(5-vinylpyridin-2-yl)piperazine-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-vinylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In the case of anticancer activity, it may induce apoptosis in cancer cells through the activation of intrinsic mitochondrial pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(5-vinylpyridin-2-yl)piperazine-1-carboxylate is unique due to the presence of the vinyl group, which imparts distinct reactivity and allows for a variety of chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .
Properties
Molecular Formula |
C16H23N3O2 |
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Molecular Weight |
289.37 g/mol |
IUPAC Name |
tert-butyl 4-(5-ethenylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c1-5-13-6-7-14(17-12-13)18-8-10-19(11-9-18)15(20)21-16(2,3)4/h5-7,12H,1,8-11H2,2-4H3 |
InChI Key |
KLSRUJRIRBWZBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=C |
Origin of Product |
United States |
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